molecular formula C18H26N4O2 B605100 AB-Pinaca CAS No. 1445752-09-9

AB-Pinaca

Cat. No.: B605100
CAS No.: 1445752-09-9
M. Wt: 330.4 g/mol
InChI Key: GIMHPAQOAAZSHS-HNNXBMFYSA-N

Description

AB-PINACA (N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist originally investigated for its potential analgesic properties . It acts as a potent and efficacious agonist at cannabinoid receptors CB1 (Ki = 2.87 nM) and CB2 (Ki = 0.88 nM) . In vitro studies demonstrate that compared to Δ9-THC, this compound exhibits similar CB1 receptor affinity but significantly greater efficacy in G-protein activation and higher potency for adenylyl cyclase inhibition . A key characteristic of its pharmacological profile is that chronic treatment leads to greater desensitization of CB1 receptors than Δ9-THC . This compound undergoes extensive Phase I metabolism, producing several monohydroxylated metabolites (4OH-AB-PINACA and 5OH-AB-PINACA) and a pentanoic acid metabolite, which have been identified in human forensic samples . Crucially, these monohydroxy metabolites retain full agonist activity at the CB1 receptor, and their formation in human liver microsomes shows limited glucuronidation, potentially contributing to the compound's overall activity and persistence . This compound and its active 4OH metabolite have been shown to produce CB1R-mediated hypothermia in mouse models, confirming in vivo activity . Researchers utilize this compound to study the endocannabinoid system, the mechanisms underlying the heightened adverse effects associated with synthetic cannabinoid abuse, and the complex interplay between drug metabolism and pharmacodynamic effects . This product is intended for forensic analysis, pharmacological research, and metabolic studies in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use or human consumption. Researchers should be aware that this compound is a controlled substance in numerous countries, including the United States, Germany, China, and Singapore, and is listed in Schedule II of the 1971 UN Convention on Psychotropic Substances .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHPAQOAAZSHS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904034
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445752-09-9
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-PINACA
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies and Chemical Purity Assessment of Ab Pinaca

Established Synthetic Pathways for AB-PINACA

Established synthetic routes for this compound involve the step-wise addition of the necessary functional groups to the indazole core. ljmu.ac.ukacs.org

Precursor Compounds and Reaction Mechanisms

A common synthetic pathway involves using indazole-3-carboxylic acid as a starting material. ljmu.ac.ukacs.org This is followed by esterification to form an alkyl indazole-3-carboxylate. ljmu.ac.ukacs.org N1-alkylation of the indazole ring is a crucial step, typically achieved by reacting the indazole ester with an appropriate alkyl halide, such as 1-bromopentane, in the presence of a base. acs.orgacs.org This alkylation step can influence the regiochemical outcome. acs.org Saponification of the ester group yields the corresponding indazole-3-carboxylic acid. ljmu.ac.ukacs.org The final step involves coupling this carboxylic acid with L-valinamide to form the carboxamide linkage characteristic of this compound. ljmu.ac.ukacs.org This amide coupling is often facilitated by coupling agents like EDC-HOBt. acs.org

A general synthetic scheme can be summarized as follows:

Indazole-3-carboxylic acid undergoes esterification. ljmu.ac.ukacs.org

The resulting methyl 1H-indazole-3-carboxylate is N1-alkylated with a bromoalkane (e.g., 1-bromopentane) using a base like potassium tert-butoxide in a solvent such as THF. acs.orgacs.org This step is often performed at controlled temperatures (e.g., 0 °C to room temperature) over a period of time (e.g., 48 hours). acs.orgacs.org

Saponification of the methyl ester with a base (e.g., sodium hydroxide (B78521) in methanol) yields the 1-alkyl-1H-indazole-3-carboxylic acid. acs.orgacs.org

Amide coupling of the carboxylic acid with L-valinamide is performed using coupling reagents (e.g., EDC·HCl, HOBt) and a base (e.g., DIPEA) in a solvent like DMF. acs.org

Regioisomeric Considerations in this compound Synthesis

Regioisomerism is a significant consideration in the synthesis of indazole-based synthetic cannabinoids like this compound. nih.govacs.org The indazole core has two nitrogen atoms (N1 and N2) where alkylation can occur, potentially leading to the formation of structural isomers. nih.govacs.org

Formation of 1-Alkyl-1H-Indazole Regioisomers

The desired product, this compound, is the 1-alkyl-1H-indazole regioisomer, meaning the pentyl chain is attached to the N1 position of the indazole ring. ljmu.ac.uknih.gov Synthetic strategies are typically designed to favor the formation of this isomer. acs.orgacs.org For example, deprotonating methyl 1H-indazole-3-carboxylate with a strong base like potassium tert-butoxide prior to reaction with the alkyl bromide has been shown to predominantly yield the 1-substituted 1H-indazole-3-carboxylates. acs.org

Formation of 2-Alkyl-2H-Indazole Regioisomers as Manufacturing Impurities

Despite efforts to control regioselectivity, the synthesis of this compound can result in the formation of the 2-alkyl-2H-indazole regioisomer as a manufacturing impurity. nih.govacs.orgljmu.ac.uknih.goviiab.mecdc.govacs.orgresearchgate.netnih.gov In this impurity, the pentyl chain is attached to the N2 position of the indazole ring. nih.govacs.org The formation of this undesired regioisomer can occur during the alkylation step, particularly if the reaction conditions are not optimized for regioselectivity. acs.orgacs.org Studies have confirmed the presence of the 2H-indazole regioisomer of this compound as a possible impurity in synthesized material. nih.govacs.orgljmu.ac.ukresearchgate.netnih.gov The analytical differentiation between the 1H- and 2H- isomers is therefore important for assessing the purity of this compound. ljmu.ac.uk

Characterization of Synthetic Byproducts and Impurities

The purity of synthesized this compound is crucial, and various analytical techniques are employed to identify and characterize synthetic byproducts and impurities. frontiersin.orguni-rostock.de These impurities can arise from incomplete reactions, side reactions, or the formation of regioisomers. nih.govacs.orgresearchgate.netnih.govfrontiersin.org

Techniques used for the characterization of synthetic byproducts and impurities include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are widely used techniques for separating and identifying components in a mixture based on their mass-to-charge ratio. nih.govnih.govscitechnol.com High-resolution mass spectrometry (HRMS), such as using quadrupole time-of-flight (QTOF) instrumentation, is particularly useful for identifying both known and unknown compounds. frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another common technique for the separation and identification of volatile and semi-volatile compounds. nih.govresearchgate.netnih.govcfsre.org Differences in GC-MS fragmentation patterns can help distinguish between regioisomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized compound and can help identify impurities by analyzing characteristic signals. nih.govacs.orgresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, aiding in the identification of the target compound and potential impurities. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): RP-HPLC with detectors like DAD (Diode Array Detector) and Q/TOF-MS is used to separate the main compound from impurities based on their differing affinities for the stationary and mobile phases. frontiersin.org

Studies have shown that bulk powders of synthetic cannabinoids can have purities ranging from 78% to 96%, indicating the presence of manufacturing impurities. nih.gov The 2-alkyl-2H-indazole regioisomer is a known manufacturing impurity in this compound. nih.govacs.orgljmu.ac.ukresearchgate.netnih.gov

Advanced Analytical Methodologies for Ab Pinaca and Its Metabolites

Chromatographic Techniques for Separation and Isolation

Chromatographic techniques are fundamental in separating AB-PINACA and its metabolites from complex biological matrices, ensuring accurate and reliable analysis. Both liquid and gas chromatography have been effectively utilized for this purpose.

Liquid Chromatography (LC)

Liquid chromatography, particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, is a cornerstone for the analysis of this compound. oup.comnih.gov These methods offer high resolution and sensitivity, making them suitable for detecting the low concentrations of this compound and its metabolites often found in biological samples. nih.gov

A variety of stationary phases are employed, with C18 columns being a popular choice due to their versatility in reversed-phase chromatography. oup.comnih.gov For instance, a Hypersil Gold C18 column has been successfully used for the separation of a wide range of synthetic cannabinoids, including this compound. oup.com Another study utilized a Kinetex Phenyl Hexyl column, demonstrating the utility of different column chemistries to achieve optimal separation. frontiersin.org

Mobile phases typically consist of a gradient mixture of an aqueous component (often water with an additive like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). oup.comfrontiersin.orgdoi.org The gradient elution allows for the effective separation of compounds with varying polarities, which is essential when analyzing a parent compound and its various metabolites in a single run. doi.org For example, one method employed a gradient of 0.1% formic acid in deionized water and 0.1% formic acid in methanol. oup.com

Interactive Table: Examples of Liquid Chromatography Conditions for this compound Analysis
Column TypeMobile Phase AMobile Phase BFlow RateReference
Hypersil Gold C180.1% formic acid in deionized water0.1% formic acid in methanol1.2 mL/min oup.com
Kinetex Phenyl Hexyl10 mM ammonium (B1175870) formate (B1220265) in ultrapure water0.1% formic acid in methanol0.5 mL/min frontiersin.org
Zorbax Eclipse Plus C-180.2% acetic acid in deionized water100% acetonitrile0.7 mL/min doi.org

Gas Chromatography (GC)

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. nih.govacs.org GC-MS is a well-established method in forensic toxicology due to its high chromatographic efficiency and the extensive fragmentation libraries available for compound identification. nih.gov

For the analysis of this compound, a non-polar capillary column, such as an Agilent HP-5-MS, is often used. probiologists.com The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. swgdrug.org Helium is commonly used as the carrier gas. swgdrug.org While GC-MS is a robust technique, some synthetic cannabinoids may require derivatization to improve their thermal stability and chromatographic behavior. However, many, including this compound, can be analyzed directly. acs.org

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is indispensable for the definitive identification and accurate quantification of this compound and its metabolites. Its high sensitivity and selectivity make it the gold standard in toxicological analysis. nih.gov

Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for the analysis of synthetic cannabinoids like this compound in biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of trace amounts of the target analytes. nih.gov The use of electrospray ionization (ESI) in positive mode is common for the analysis of these compounds. unifi.it

To ensure the reliability of analytical results, LC-MS/MS methods for this compound must be thoroughly validated. nih.govresearchgate.net Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. oup.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For this compound and its metabolites, LOQs are often in the low nanogram per milliliter (ng/mL) to picogram per milligram (pg/mg) range, highlighting the sensitivity of LC-MS/MS methods. researchgate.netpreprints.org For example, one study reported an LOQ of 1 ng/mL for this compound N-(4-hydroxypentyl) metabolite. researchgate.net Another method established an LOQ of 0.1 ng/mL for this compound in rat urine. preprints.org

Linearity : Linearity is established to demonstrate that the instrument response is proportional to the concentration of the analyte over a specific range. Calibration curves are generated, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. For this compound, linearity is typically established over a range from the LOQ up to several hundred ng/mL, with correlation coefficients greater than 0.99 being desirable. doi.orgpreprints.org

Accuracy and Precision : Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are typically assessed by analyzing quality control samples at different concentrations (low, medium, and high) on the same day (intraday) and on different days (interday). doi.org For toxicological assays, accuracy is often expressed as a percentage of the nominal value, with acceptable ranges typically within ±20%. doi.org Precision is expressed as the relative standard deviation (RSD), which should ideally be less than 15-20%. doi.org

Interactive Table: Validation Parameters for this compound LC-MS/MS Methods
AnalyteMatrixLOQLinearity RangeAccuracy (% Error)Precision (% RSD)Reference
This compound MetabolitesUrine0.5 ng/mL0.5–200 ng/mLWithin ±20%<15% doi.org
This compoundRat Urine0.1 ng/mL0.05-10 ng/mLN/A<19% preprints.org
This compound N-(4-hydroxypentyl)Urine1 ng/mLN/AN/AN/A researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for the quantification of target analytes. nih.gov In an MRM experiment, the first quadrupole is set to select a specific precursor ion (typically the protonated molecule [M+H]⁺ of this compound or its metabolite). This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to monitor for specific product ions that are characteristic of the precursor. unifi.itlincoln.ac.uk

The selection of appropriate precursor-to-product ion transitions is critical for the selectivity of the method. researchgate.net Typically, at least two MRM transitions are monitored for each analyte: one for quantification (the most intense and stable transition) and one for confirmation (a qualifier ion). oup.comresearchgate.net This approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. nih.gov For this compound, common precursor ions would correspond to its molecular weight, and product ions would result from the fragmentation of the molecule at specific chemical bonds. lincoln.ac.uk

High-Resolution Mass Spectrometry (LC-HRMS / LC-TOF/MS / LC-QTOF-MS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique for the analysis of this compound and its metabolites. Instruments such as Quadrupole Time-of-Flight (QTOF) and TripleTOF systems offer high mass accuracy and resolution, enabling the confident identification of analytes in complex matrices like urine and human liver microsome incubates. researchgate.netnih.govnih.govnih.gov

The general workflow involves sample preparation, often including enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netnih.gov Chromatographic separation is typically achieved using a C18 or a biphenyl (B1667301) column with a gradient elution of water and acetonitrile, both containing an acid modifier like formic acid. nih.govdiva-portal.org The mass spectrometer is operated in positive electrospray ionization mode, acquiring full-scan TOF-MS data and information-dependent acquisition (IDA) MS/MS data for fragmentation analysis. researchgate.netnih.gov The high mass accuracy of HRMS, typically within 5 ppm, allows for the determination of elemental compositions, which is a significant advantage over nominal mass instruments. nih.gov

ParameterTypical ConditionSource(s)
Instrument LC system coupled to QTOF or TripleTOF MS researchgate.netnih.govnih.govdiva-portal.org
Sample Prep Enzymatic hydrolysis, Solid-Phase Extraction (SPE) researchgate.netnih.govdiva-portal.org
Column C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm) nih.govdiva-portal.org
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid diva-portal.org
Ionization Positive Electrospray Ionization (ESI+) nih.govdiva-portal.org
Acquisition Mode Full-scan TOF-MS and Information-Dependent MS/MS researchgate.netnih.gov
Non-Targeted Screening and Data Mining for Novel Metabolites

A key advantage of LC-HRMS is its utility in non-targeted screening, which allows for the detection and tentative identification of previously unknown metabolites without the need for reference standards. nih.gov This is particularly valuable given the rapid emergence of new synthetic cannabinoids and the limited availability of their metabolite standards. nih.gov

The process involves incubating this compound with human liver microsomes (HLMs) or pooled human hepatocytes (pHH) to generate metabolites in vitro. researchgate.netnih.gov The resulting samples are analyzed by LC-HRMS, and the data is processed using specialized data mining software such as MetabolitePilot™ or Compound Discoverer. researchgate.netresearchgate.net These programs use algorithms to search for potential biotransformations (e.g., hydroxylation, carboxylation, glucuronidation) by comparing the acquired data against the parent drug's structure and fragmentation patterns. researchgate.net This approach led to the identification of numerous this compound metabolites. Major metabolic reactions include carboxamide hydrolysis, hydroxylation on the pentyl chain, ketone formation, and carboxylation. researchgate.net

Table of Identified this compound Metabolites from In Vitro Studies | Metabolite Type | Biotransformation | Source(s) | | :--- | :--- | :--- | | M1 | this compound carboxylic acid | Hydrolysis of terminal amide | researchgate.net | | M2 | Carbonyl-AB-PINACA | Oxidation of hydroxylated metabolite | researchgate.net | | M3 | Hydroxypentyl-AB-PINACA | Hydroxylation on the pentyl chain | researchgate.net | | M4 | this compound pentanoic acid | Oxidative defluorination (from 5F-AB-PINACA) | researchgate.net | | M5 | Dihydrodiol metabolite | Epoxide formation followed by hydrolysis | researchgate.net | | M6 | Glucuronidated metabolites | Conjugation of hydroxylated metabolites | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids in seized materials. nih.govoup.com For this compound, a typical GC-MS method involves using a non-polar capillary column, such as a DB-1 MS, with helium as the carrier gas. swgdrug.org The mass spectrometer is commonly operated in electron ionization (EI) mode. swgdrug.orgnih.gov

The EI mass spectrum of this compound is characterized by significant fragmentation. While the molecular ion may be weak or absent, characteristic fragment ions are consistently observed, which are crucial for identification. nih.gov Photoionization (PI) has been explored as a softer ionization technique that can yield a more prominent molecular ion, simplifying identification. nih.gov The fragmentation pattern in EI mode can help distinguish between regioisomers, such as the 1H-indazole (this compound) and the 2H-indazole impurity, which may be present as a result of the synthesis process. researchgate.net

ParameterTypical ConditionSource(s)
Instrument Agilent GC with MS detector swgdrug.org
Column DB-1 MS (30m x 0.25 mm x 0.25µm) swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temp. 280°C swgdrug.org
Oven Program Temperature ramp up to 300-320°C swgdrug.org
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Scan Range 30-550 amu swgdrug.org

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized batches of this compound and for characterizing manufacturing impurities. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. nih.govjaypeedigital.com Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and purity of synthetic products. nih.govoup.com The chemical shifts (δ), signal multiplicities, and coupling constants provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. nih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, are used to unambiguously assign all proton and carbon resonances. oup.com This level of detail is essential for distinguishing between closely related isomers, which is a common challenge in the analysis of clandestine products. nih.gov

¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

Atom Position ¹³C Shift (δ, ppm) ¹H Shift (δ, ppm) Multiplicity Source(s)
Indazole Ring 121.8 - 141.5 7.35 - 8.24 m, t, d nih.gov
Pentyl Chain 13.9 - 47.1 0.92 - 4.59 m, t nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.gov While less specific than NMR or MS, it is a useful complementary technique for characterization. The UV spectrum of this compound, typically recorded in methanol or ethanol, shows characteristic absorbance maxima related to its indazole chromophore. nih.govfrontiersin.org For instance, elution during UPLC analysis can be monitored at around 300 nm. frontiersin.org

Immunochemical Assay Development and Application (e.g., CEDIA® this compound Assay)

Immunoassays provide a rapid and high-throughput method for the preliminary screening of drug classes in biological fluids, particularly urine. thermofisher.comd-nb.info The CEDIA® this compound Assay is a specific example of a homogeneous enzyme immunoassay designed for the qualitative and semi-quantitative detection of this compound and related synthetic cannabinoids. thermofisher.com

The assay is based on the principle of Cloned Enzyme Donor Immunoassay (CEDIA). thermofisher.comcreative-enzymes.com It utilizes genetically engineered fragments of E. coli β-galactosidase: an inactive enzyme donor (ED) and an enzyme acceptor (EA). In the assay, the drug in the urine sample competes with drug that has been conjugated to the ED fragment for binding to a specific monoclonal anti-AB-PINACA antibody. thermofisher.com

If this compound is present in the sample: It binds to the antibody, leaving the ED-drug conjugate free. The free ED-drug conjugate can then combine with the EA to form an active β-galactosidase enzyme. This active enzyme cleaves a substrate, producing a measurable color change. The magnitude of this change is directly proportional to the concentration of the drug in the sample. thermofisher.com

If this compound is absent: The antibody binds to the ED-drug conjugate, sterically hindering it from combining with the EA. No active enzyme is formed, and no significant color change occurs. thermofisher.com

The CEDIA® this compound assay is designed for use on automated clinical chemistry analyzers and typically uses a cutoff concentration of 20 ng/mL. thermofisher.com It is important to note that this is a screening test, and positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS. thermofisher.com The assay exhibits cross-reactivity with other structurally related synthetic cannabinoids, such as AB-CHMINACA and AB-FUBINACA. thermofisher.com

Table of Mentioned Compounds

Compound Name Abbreviation
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide This compound
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide AB-CHMINACA

Application of Analytical Methods in Diverse Matrices

The choice of biological matrix for testing depends on the desired window of detection and the specific clinical or forensic context. This compound and its metabolites have been successfully detected in urine, blood, hair, and oral fluid. thermofisher.comnih.govnih.govnih.govoup.comnih.govnews-medical.netresearchgate.netoup.com

Urine: Urine is the most common matrix for detecting synthetic cannabinoid use due to the higher concentration of metabolites and a longer detection window compared to blood. thermofisher.comnih.gov this compound is extensively metabolized, with very little of the parent drug found in urine. ark-tdm.comnews-medical.net Therefore, analytical methods for urine primarily target the metabolites of this compound. ark-tdm.comnih.gov Both immunoassay screening and confirmatory methods like LC-MS/MS and LC-QTOF-MS are routinely used for urine analysis. ark-tdm.comthermofisher.comnih.gov In one case, less than 1 ng/mL of the parent this compound was found in urine. nih.govresearchgate.net

Blood: Blood analysis provides a shorter detection window and is indicative of recent drug use. nih.govdrugsandalcohol.ie It is often the matrix of choice in investigations of driving under the influence of drugs (DUID) and in acute intoxication cases. oup.com Parent this compound can be detected and quantified in blood, with concentrations ranging from 0.6 to 41.3 ng/mL in suspected impaired driving cases. oup.com In another reported case, the blood concentration of this compound was 5.7 ng/mL. nih.govresearchgate.net LC-MS/MS is the preferred method for the analysis of this compound in blood. oup.com

Hair: Hair analysis offers the longest window of detection, spanning weeks to months, and can provide information on chronic or past exposure. nih.govnih.gov A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the detection of this compound in hair. nih.govresearchgate.net In one study, this compound was identified at a concentration of 195 pg/mg in head hair and 5 pg/mg in pubic hair. nih.govresearchgate.net The significant difference in concentrations between head and pubic hair may be influenced by factors such as external contamination. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this compound in hair have been reported as 0.5 pg/mg and 1 pg/mg, respectively. nih.gov

Oral Fluid: Oral fluid is a non-invasive alternative to blood for detecting recent drug use. nih.govoup.com The parent drug is typically detected in oral fluid, which can be a result of deposition in the oral cavity during administration or excretion from the blood. oup.com A validated LC-MS/MS method for the detection of 19 synthetic cannabinoids, including this compound, in oral fluid has been established. nih.govoup.com This method has a limit of detection of 1 ng/mL and a limit of quantitation of 2.5 ng/mL. nih.govoup.com

Biological MatrixTarget Analyte(s)Primary Analytical Method(s)Reported Concentrations/LimitsReference
UrineMetabolites of this compoundImmunoassay, LC-MS/MS, LC-QTOF-MSParent this compound: <1 ng/mL ark-tdm.comthermofisher.comnih.govnih.govresearchgate.net
BloodThis compound (parent compound)LC-MS/MS0.6–41.3 ng/mL (impaired driving cases); 5.7 ng/mL (case report) nih.govoup.comresearchgate.net
HairThis compound (parent compound)LC-MS/MS195 pg/mg (head hair); 5 pg/mg (pubic hair); LOD: 0.5 pg/mg; LOQ: 1 pg/mg nih.govresearchgate.net
Oral FluidThis compound (parent compound)LC-MS/MSLOD: 1 ng/mL; LOQ: 2.5 ng/mL nih.govoup.com

Pharmacological Characterization of Ab Pinaca at Cannabinoid Receptors

In Vitro Receptor Binding Affinity Profiling

In vitro binding assays are crucial for determining the affinity of a compound for a specific receptor. This is often expressed as the inhibition constant (K_i), where a lower K_i value indicates a higher binding affinity.

AB-PINACA demonstrates a high affinity for the human CB1 receptor. Studies using competitive radioligand binding assays with membranes from cells expressing the human CB1 receptor have established its potent binding capabilities. The reported K_i values for this compound at the CB1 receptor are in the nanomolar range, indicating a strong interaction. For instance, one study reported a K_i value of 2.87 nM, while another noted a pK_i of 8.17 (which translates to a K_i of approximately 6.76 nM). mq.edu.au Another investigation found its affinity for CB1 receptors to be similar to that of Δ⁹-THC. nih.govresearchgate.net

Similar to its interaction with the CB1 receptor, this compound also binds with high affinity to the human CB2 receptor. Research indicates a K_i value of 0.88 nM at the CB2 receptor. This demonstrates that this compound is a potent ligand for both major cannabinoid receptors.

When compared to Δ⁹-THC, the primary psychoactive component of cannabis, this compound exhibits a distinct binding profile. While one study found that this compound has a similar affinity for CB1 receptors as Δ⁹-THC, other data shows it has a significantly higher affinity at both CB1 and CB2 receptors. nih.govresearchgate.net Δ⁹-THC acts as a partial agonist at both CB1 and CB2 receptors. frontiersin.org Its binding affinity for the CB1 receptor has been reported with K_i values ranging from approximately 2.9 nM to 40.7 nM. chemrxiv.org In direct comparisons, this compound's affinity for the CB1 receptor is shown to be several-fold higher than that of Δ⁹-THC in some studies.

Receptor Binding Affinity (K_i) of this compound vs. Δ⁹-THC

CompoundCB1 Receptor K_i (nM)CB2 Receptor K_i (nM)
This compound2.870.88
Δ⁹-THC~2.9 - 40.7 chemrxiv.orgData varies

Functional Activity Assays of Cannabinoid Receptor Activation

Functional assays measure the biological response initiated by a compound binding to its receptor. These assays are critical for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist).

The [³⁵S]GTPγS binding assay is a functional test that measures the activation of G-proteins coupled to a receptor. nih.govnih.govcreative-bioarray.com Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the G-protein's α-subunit, initiating a signaling cascade. researchgate.net Studies have consistently shown that this compound is a full and highly efficacious agonist at the CB1 receptor. nih.govnih.gov In these assays, this compound demonstrated greater efficacy for G-protein activation when compared to Δ⁹-THC, which is classified as a partial agonist. nih.govnih.govnih.gov In fact, this compound and its structural analog AB-CHMINACA have been shown to exhibit higher efficacy than most known full agonists of the CB1 receptor. nih.govnih.gov

Activation of the CB1 receptor, a G_i/o_-coupled receptor, typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). newswise.com Assays measuring the modulation of adenylyl cyclase activity provide further insight into a compound's functional efficacy. In this downstream response, this compound has been shown to inhibit adenylyl cyclase activity, thereby lowering intracellular cAMP levels. nih.gov Interestingly, while it demonstrates higher potency (EC₅₀ of 3.9 nM) compared to Δ⁹-THC (EC₅₀ of 68.8 nM) in this assay, it shows slightly reduced efficacy (72.0 ± 2.1% inhibition) compared to the full efficacy of Δ⁹-THC (91.1 ± 2.3% inhibition). nih.gov

Functional Activity of this compound vs. Δ⁹-THC

AssayParameterThis compoundΔ⁹-THC
[³⁵S]GTPγS BindingAgonist TypeFull Agonist nih.govnih.govPartial Agonist nih.govnih.gov
EfficacyHigher than Δ⁹-THC nih.govnih.govLower than this compound nih.govnih.gov
Adenylyl Cyclase InhibitionPotency (EC₅₀)3.9 nM nih.gov68.8 nM nih.gov
Efficacy (% Inhibition)72.0 ± 2.1% nih.gov91.1 ± 2.3% nih.gov

Quantification of Potency (EC₅₀ values) and Efficacy

This compound has been consistently characterized as a potent and highly efficacious agonist at both CB1 and CB2 receptors. nih.govnih.govnih.gov In vitro functional assays have demonstrated that this compound activates these receptors at nanomolar concentrations, indicating high potency. nih.gov

In a fluorometric assay measuring membrane potential, this compound demonstrated high potency at both CB1 and CB2 receptors. nih.gov Another study utilizing a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, found this compound to be a full agonist at the CB1 receptor. nih.govnih.govfrontiersin.org Notably, its efficacy in this assay surpassed that of the classical cannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which acts as a partial agonist, and was even higher than many other known full agonists of the CB1 receptor. nih.govnih.gov

One study reported an EC₅₀ value of 12.8 nM for this compound at human CB1 receptors in a [³⁵S]GTPγS binding assay, with an efficacy of 71.9 ± 5.8%. frontiersin.org In an adenylyl cyclase inhibition assay, a downstream measure of CB1 receptor activation, this compound showed even higher potency with an EC₅₀ of 3.9 nM, although with a slightly reduced efficacy (72.0 ± 2.1%) compared to other agonists like CP-55,940 and Δ⁹-THC. frontiersin.org Research has also shown that this compound is approximately 2 to 14 times more potent than Δ⁹-THC in vivo. nih.gov

Table 1: In Vitro Potency and Efficacy of this compound at the Human CB1 Receptor This table is interactive. You can sort the data by clicking on the column headers.

Assay Type Parameter Value Reference
[³⁵S]GTPγS Binding EC₅₀ 12.8 nM frontiersin.org
[³⁵S]GTPγS Binding Efficacy 71.9 ± 5.8% frontiersin.org
Adenylyl Cyclase Inhibition EC₅₀ 3.9 nM frontiersin.org
Adenylyl Cyclase Inhibition Efficacy 72.0 ± 2.1% frontiersin.org

Receptor Desensitization and Internalization Studies

Chronic or prolonged exposure to agonists can lead to receptor desensitization, a process where the cellular response to the agonist is attenuated over time. Studies have shown that chronic treatment with this compound results in a more pronounced desensitization of CB1 receptors compared to Δ⁹-THC. frontiersin.org

In one study, chronic exposure of CHO-hCB1 cells to this compound led to a significant reduction in both the potency and efficacy of a subsequent challenge with the full agonist CP-55,940. frontiersin.org Specifically, prolonged treatment with this compound caused a greater decrease in the maximal efficacy of CP-55,940-mediated adenylyl cyclase inhibition than a similar treatment with Δ⁹-THC. frontiersin.org This suggests that this compound is capable of inducing a robust homologous desensitization of the CB1 receptor, potentially leading to the development of tolerance with repeated exposure. researchgate.net The process of agonist-induced receptor internalization, where the receptor is removed from the cell surface, is a key mechanism contributing to desensitization. nih.gov Cannabinoids with high efficacy at inducing endocytosis may, in fact, lead to less desensitization as the receptors can be recycled and reactivated. nih.gov

Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)

Computational methods, such as molecular docking, are valuable tools for predicting and analyzing the interaction between a ligand like this compound and its receptor at a molecular level. These models help to visualize the binding pose of the ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction.

Molecular docking studies have been conducted to understand the binding of this compound to various proteins. nih.gov While specific docking studies of this compound with the CB1 or CB2 receptor are not extensively detailed in the provided context, the methodology has been applied to understand the structure-activity relationships of related synthetic cannabinoids. nih.govacs.org For instance, ensemble docking at the CB1 receptor has revealed a clear steric basis for the observed structure-activity relationship trends among a series of synthetic cannabinoid receptor agonists. nih.govacs.org Such studies typically show that the ligand binds within a highly hydrophobic orthosteric binding pocket of the receptor, stabilized by interactions with specific residues. mdpi.com For cannabinoid receptors, key interactions often involve transmembrane helices TM2, TM7, and the second extracellular loop (ECL2). nih.gov

Elucidation of Ab Pinaca Metabolic Pathways and Metabolite Identification

In Vitro Metabolic Studies Using Hepatic Models

In vitro models utilizing human liver preparations are crucial tools for predicting drug metabolism in humans. These models allow for the identification of metabolites and the elucidation of metabolic pathways under controlled conditions.

Human Liver Microsomes (HLMs)

Studies using human liver microsomes (HLMs) have shown that AB-PINACA undergoes extensive metabolism. HLMs contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which are involved in Phase I and Phase II metabolism, respectively re-place.be.

Incubation of this compound with HLMs has identified several metabolites, with this compound carboxylic acid being a major metabolite formed through amide hydrolysis nih.govmdpi.comnih.gov. Some studies have also identified hydroxylated metabolites in HLM incubations nih.govoup.com. One study identified 10 metabolites in HLM incubations, with this compound carboxylic acid being the most abundant nih.gov. Carboxylesterase 1 (CES1) has been identified as a key enzyme responsible for the amide hydrolysis of this compound in human liver microsomes mdpi.com.

Human Hepatocyte Incubations

Human hepatocyte incubations are considered an excellent in vitro system as they retain a comprehensive repertoire of phase I and phase II drug-metabolizing enzymes, cofactors, and transporters, thus closely mimicking in vivo hepatic metabolism frontiersin.org. Studies using pooled human hepatocytes have identified a broader range of this compound metabolites compared to HLMs nih.gov.

One study identified 23 this compound metabolites after incubation with pooled human hepatocytes for up to 3 hours nih.govcapes.gov.brnih.gov. These metabolites were generated through various biotransformations, including carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, epoxide formation with subsequent hydrolysis, and combinations thereof, as well as phase II glucuronidation nih.govcapes.gov.brnih.gov. The dominant biotransformation observed in human hepatocyte incubations was the terminal carboxamide hydrolysis to this compound carboxylic acid nih.gov. Other significant metabolites included carbonyl-AB-PINACA (ketone function on the N-pentyl chain) and hydroxypentyl this compound, likely at the 4-position nih.govcapes.gov.brnih.gov.

Another study comparing in vitro metabolism in human hepatocytes with in vivo metabolites in solid tissues identified 13 metabolites in human hepatocyte incubations, formed by terminal amide hydrolysis, hydroxylation, carbonyl formation, and/or glucuronidation oup.comnih.gov. The most detectable metabolite in hepatocytes was the one produced by terminal amide hydrolysis oup.comnih.gov.

Pooled Human S9 Fraction (pS9) and Pooled Human Liver Microsomes/Cytosol (pHLM/pHLC)

Pooled human S9 fraction (pS9) and pooled human liver microsomes combined with cytosol (pHLM/pHLC) are alternative in vitro liver preparations used for metabolism studies researchgate.netiatdmct2017.jpnih.gov. These systems also contain both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolism.

Studies comparing the metabolic profiles of this compound in pS9, pHLM/pHLC, and primary human hepatocytes have shown that while human liver preparations (pS9 and pHLM/pHLC) resulted in a lower number of total detected metabolites compared to primary human hepatocytes, they were still capable of identifying the main human urinary excretion products researchgate.netiatdmct2017.jpnih.gov. The metabolites formed by pS9 or pHLM/pHLC were comparable in number and abundance iatdmct2017.jp. In incubations with pS9, 12 metabolites were detected for this compound, while with pHLM/pHLC, 15 metabolites were detected iatdmct2017.jp. A common metabolite identified in incubations using primary human hepatocytes, pooled human S9 fraction, and pooled human liver microsomes combined with cytosol was this compound-COOH ljmu.ac.uk.

Identification of Phase I Biotransformations

Phase I metabolism of this compound primarily involves oxidative transformations, leading to the formation of hydroxylated and ketone metabolites, among others.

Hydroxylation (Pentyl Moiety, Indazole Moiety, Butanone Moiety)

Hydroxylation is a significant Phase I metabolic pathway for this compound, occurring at multiple sites on the molecule. Studies have identified hydroxylation on the pentyl side chain, the indazole core, and the butanone moiety nih.govmdpi.comnih.gov.

Hydroxylation on the pentyl chain is a common metabolic transformation for synthetic cannabinoids with a pentyl substituent. For this compound, hydroxylation can occur at different positions along the pentyl chain nih.gov. Specifically, 4-hydroxypentyl this compound and 5-hydroxypentyl this compound have been identified as primary phase I oxidative metabolites frontiersin.orgnih.gov. The hydroxypentyl this compound metabolite, likely at the 4-position, was identified as a major metabolite in human hepatocyte incubations nih.govcapes.gov.brnih.gov.

Hydroxylation of the indazole moiety has also been reported nih.govmdpi.comnih.gov. This involves the addition of a hydroxyl group to the indazole ring system.

Furthermore, hydroxylation can occur on the butanone moiety of this compound nih.govmdpi.comnih.gov. This part of the molecule contains an isopropyl group and an amide linkage.

Ketone Formation

Ketone formation is another important Phase I biotransformation of this compound, resulting from the oxidation of a hydroxylated metabolite, typically on the pentyl chain nih.govdiva-portal.org. Carbonyl-AB-PINACA, which has a ketone function on the N-pentyl chain, has been identified as a major metabolite in human hepatocyte incubations nih.govnih.govljmu.ac.uk. This metabolite is formed through oxidation, likely following initial hydroxylation on the pentyl chain diva-portal.org. While a ketone metabolite was the third most abundant metabolite in human hepatocyte incubations in one study, a combined amide hydrolysis + ketone product was a major metabolite in authentic urine samples diva-portal.org.

Here is a summary of the identified Phase I biotransformations:

BiotransformationLocation on this compound Molecule
HydroxylationPentyl Moiety
Indazole Moiety
Butanone Moiety
Ketone FormationPentyl Moiety

Carboxamide Hydrolysis (e.g., this compound Carboxylic Acid)

Terminal carboxamide hydrolysis is a dominant biotransformation pathway for this compound. nih.gov This reaction cleaves the carboxamide bond, leading to the formation of this compound carboxylic acid. nih.gov Studies using human liver microsomes have shown that carboxylesterase 1 (CES1) and CES2 are involved in the production of this compound carboxylic acid, which is considered a major metabolite. mdpi.comresearchgate.net This hydrolysis product is also a prominent metabolite observed in human hepatocyte incubations and authentic urine samples. nih.govecddrepository.orgcapes.gov.br

Oxidative Defluorination (for fluorinated analogs)

Oxidative defluorination is a metabolic pathway observed for fluorinated analogs of this compound, such as 5F-AB-PINACA. researchgate.netnih.gov This process involves the removal of the fluorine atom, typically from the fluoropentyl side chain, often producing hydroxylated and subsequently carboxylated metabolites like 5-hydroxypentyl and pentanoic acid metabolites. researchgate.netnih.gov These metabolites can be shared with the non-fluorinated analog this compound. researchgate.netnih.gov

Epoxide Formation and Subsequent Hydrolysis

Epoxide formation with subsequent hydrolysis is another identified biotransformation pathway for this compound. researchgate.netnih.gov This process can occur on the indazole core or potentially other parts of the molecule, leading to the formation of dihydrodiol metabolites. mmu.ac.ukspringermedizin.de While reported for indazole-containing synthetic cannabinoids, dihydrodiol formation via epoxide intermediates is often considered a relatively minor metabolic pathway. mmu.ac.uk

Identification of Phase II Biotransformations

Phase II metabolism involves conjugation reactions that increase the water solubility of the parent compound or its Phase I metabolites, facilitating their excretion. oup.com

Glucuronidation

Glucuronidation is a significant Phase II metabolic pathway for this compound and its metabolites. mdpi.comnih.gov This process involves the conjugation of glucuronic acid to the parent compound or its hydroxylated metabolites. mdpi.comnih.govoup.com Glucuronidated metabolites have been identified in human liver preparations and urine samples. mdpi.comnih.gov For some metabolites, such as hydroxylated products, glucuronidation is an important step prior to urinary excretion. oup.com

Characterization of Major and Minor Metabolites

Studies have identified a substantial number of this compound metabolites, with one study reporting 23 metabolites generated through various biotransformations. researchgate.netnih.gov Another study identified 26 metabolites in human hepatocytes, liver microsomes, and urine samples. mdpi.comresearchgate.net

Major metabolites of this compound include those resulting from carboxamide hydrolysis, such as this compound carboxylic acid. mdpi.comnih.govresearchgate.net Other significant metabolites are formed through hydroxylation at different positions on the molecule (pentyl chain, indazole core, or butanone moiety) and ketone formation. researchgate.netmdpi.comnih.gov Specifically, carbonyl-AB-PINACA and hydroxypentyl this compound (likely hydroxylated at the 4-position of the pentyl chain) have been identified as major metabolites in hepatocyte incubations. nih.govcapes.gov.br

Minor metabolites arise from combinations of these Phase I reactions and subsequent Phase II glucuronidation. researchgate.netnih.gov The metabolic profile can vary depending on the biological matrix analyzed (e.g., hepatocytes vs. urine). nih.govecddrepository.org In urine, metabolites resulting from amide hydrolysis, additional oxidation, and often glucuronidation are frequently observed and can be among the most intense signals. ecddrepository.org

The following table summarizes some key metabolites and their corresponding metabolic transformations:

Metabolite NameMetabolic Transformation(s)PubChem CID
This compoundParent Compound71301472
This compound Carboxylic AcidCarboxamide Hydrolysis102334107
Hydroxypentyl this compoundHydroxylation (on the pentyl group)Not readily available, but 5F-AB-PINACA-(4-hydroxypentyl) metabolite is 32936432
Carbonyl-AB-PINACAKetone FormationNot readily available
This compound pentanoic acidCarboxylation (on the pentyl group), potentially via oxidation of hydroxypentyl metabolite102334107 (shares CID with carboxylic acid, check structure) or 1879029-93-2 (CAS)
Glucuronidated MetabolitesGlucuronidation (of parent or Phase I metabolites)Not readily available

Note: PubChem CIDs for specific hydroxylated or carbonyl metabolites of this compound are not always uniquely listed. The CID for this compound pentanoic acid metabolite (102334107) is the same as this compound carboxylic acid, indicating a potential naming convention overlap or that the pentanoic acid is a further oxidation product of the carboxylic acid or hydroxypentyl metabolite.

Detailed research findings, often utilizing techniques like liquid chromatography high-resolution mass spectrometry (LC-HRMS), have been crucial in identifying and characterizing these metabolites based on their mass, fragmentation patterns, and retention times. researchgate.netnih.gov

Enzyme Involvement in this compound Metabolism

The biotransformation of this compound is mediated by several key enzyme families. Research has identified the involvement of carboxylesterases and cytochrome P450 enzymes in phase I metabolism, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases in phase II metabolism. nih.govmdpi.comnih.gov

Carboxylesterase (CES1, CES2)

Carboxylesterases, particularly CES1 and CES2, play a crucial role in the hydrolysis of the carboxamide group of this compound. researchgate.netmdpi.comnih.gov This hydrolysis leads to the formation of this compound carboxylic acid, which has been identified as a major metabolite. nih.govresearchgate.netmdpi.comnih.gov Studies using CES1 inhibitors have further supported the significant contribution of CES1 to this metabolic pathway. mdpi.com

Cytochrome P450 (CYP) Isozyme Interactions (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4 inhibition)

Cytochrome P450 enzymes are involved in the oxidative metabolism of this compound, leading to the formation of hydroxylated and other oxidized metabolites. This compound has been shown to interact with several CYP isozymes. Notably, this compound reversibly inhibits the metabolic activities of CYP2C8, CYP2C9, and CYP2C19. nih.govnih.govresearchgate.net Furthermore, this compound exhibits time-dependent inhibition of CYP3A4. nih.govnih.govresearchgate.net These interactions suggest the potential for pharmacokinetic drug-drug interactions when this compound is co-administered with substrates of these CYP enzymes. nih.govnih.govresearchgate.net

The inhibitory effects of this compound on specific CYP isozymes have been quantified by their inhibition constant (Ki) values. nih.govresearchgate.net

CYP IsozymeInhibition TypeKi (µM)kinact (min⁻¹)
CYP2C8Reversible Inhibition16.9-
CYP2C9Reversible Inhibition6.7-
CYP2C19Reversible Inhibition16.1-
CYP3A4Time-dependent Inhibition17.60.04047

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT)

Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) are responsible for the phase II metabolism of this compound and its phase I metabolites, primarily through glucuronidation. nih.govmdpi.com This conjugation process typically increases the water solubility of the compounds, facilitating their excretion. While glucuronidation of this compound and its metabolites occurs, studies have indicated that the glucuronidation of some major metabolites, such as 4OH- and 5OH-AB-PINACA, might be limited compared to metabolites of other synthetic cannabinoids. frontiersin.orgnih.gov this compound has shown low inhibitory potential for the glucuronidation activities of UGT1A3, UGT1A6, and UGT1A9, and negligible inhibition of UGT1A1, UGT1A4, and UGT2B7 in human liver microsomes at tested concentrations. mdpi.com

In Silico Prediction of Metabolic Pathways

In silico methods are valuable tools for predicting the potential metabolic pathways of compounds. For this compound, in silico prediction has been employed to anticipate its metabolism. nih.govcapes.gov.brresearchgate.netfrontiersin.org Software like MetaSite has been used to predict liver metabolites, primarily focusing on CYP-mediated biotransformations. nih.govcapes.gov.br These predictions consider common CYP reactions and potential sites of metabolism on the this compound structure. nih.gov While in silico tools can provide useful initial insights into potential metabolic fates, they are often used in conjunction with in vitro and in vivo studies for comprehensive metabolite identification and pathway elucidation. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of Ab Pinaca and Analogs

Correlating Structural Modifications with Cannabinoid Receptor Binding

The binding affinity of AB-PINACA and its analogs to cannabinoid receptors is a critical determinant of their potency. This compound itself demonstrates a high affinity for both CB1 and CB2 receptors. wikipedia.orgmdpi.com Research into its analogs has revealed several key structural features that govern this interaction.

Core Scaffold: The indazole core of this compound is crucial for high-affinity binding. Studies comparing indazole-based SCRAs with their indole-based counterparts consistently show that the indazole scaffold confers greater affinity for the CB1 receptor. consensus.app

N-Alkylation Position: The position of the alkyl tail on the indazole core significantly impacts receptor binding. The standard configuration for potent SCRAs like this compound is N-1 alkylation. The corresponding 2-alkyl-2H-indazole regioisomers, which can be formed as synthetic byproducts, demonstrate substantially lower (micromolar) binding affinity at both CB1 and CB2 receptors. nih.gov

Linked Amino Acid Group: The amino acid-derived linked group also plays a vital role. The affinity at the CB1 receptor changes as a function of the pendant amino acid side chain, with a general trend showing that bulkier side chains enhance affinity. For instance, analogs with a tert-butyl side chain (like in ADB-PINACA) tend to have higher affinity than those with an iso-propyl group (as in this compound). consensus.app

CompoundModification from this compoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)
This compound-2.870.88
This compound 2-isomerN-2 pentyl chain instead of N-1>1,000>1,000
5F-AB-PINACATerminal fluorine on pentyl chain0.431.0
ADB-PINACAtert-leucinamide instead of valinamide (B3267577)0.290.46

Data sourced from multiple studies. wikipedia.orgnih.govfrontiersin.org

Relationship between Chemical Structure and Functional Activity

Beyond simply binding to the receptors, the chemical structure of this compound determines its functional activity—its ability to activate the receptor and elicit a biological response. This compound acts as a potent, full agonist at both CB1 and CB2 receptors. wikipedia.orgnih.gov This contrasts with Δ9-THC, the primary psychoactive component of cannabis, which is a partial agonist. nih.gov

The high efficacy of this compound is linked to the same structural features that promote high-affinity binding. The 1-alkyl-1H-indazole structure is a key contributor to its profile as a high-potency agonist. nih.gov In functional assays measuring G-protein activation, this compound demonstrates efficacy significantly greater than Δ9-THC and comparable to or exceeding that of other full agonists like CP-55,940. frontiersin.orgnih.govnih.gov Similarly, in adenylyl cyclase inhibition assays, this compound shows high potency. nih.gov

Modifications that increase binding affinity often translate to increased functional potency. For example, the rank order of potency for this compound and its analogs often correlates with their CB1 receptor-binding affinity. nih.gov Analogs with bulkier amino acid side chains or an indazole core generally exhibit greater potency than their counterparts with smaller side chains or an indole (B1671886) core. consensus.appfrontiersin.org

CompoundCB1 Receptor Functional Potency (EC50, nM)CB1 Receptor Efficacy (% of max response)Assay Type
This compound1.2Full AgonistNot Specified
This compound12.871.9 ± 5.8%[35S]GTPγS Binding
Δ9-THC12.539.0 ± 2.7%[35S]GTPγS Binding
This compound 2-isomer1,10096%Fluorometric Assay

Data sourced from multiple studies. wikipedia.orgnih.govfrontiersin.orgnih.gov

Impact of Chiral Centers on Pharmacological Profile

Chirality plays a fundamental role in the pharmacology of many synthetic cannabinoids, as biological targets like receptors are themselves chiral. nih.gov this compound possesses a single stereogenic center at the alpha-carbon of the L-valinamide moiety. Due to the common use of the natural amino acid L-valine or its derivatives as a synthetic precursor, this compound is typically produced as the (S)-enantiomer. researchgate.net

For carboxamide-type synthetic cannabinoids, there is a well-established enantioselectivity in their interaction with cannabinoid receptors. The (S)-enantiomer is consistently found to be significantly more potent than the corresponding (R)-enantiomer at both CB1 and CB2 receptors. semanticscholar.orgresearchgate.net While the specific pharmacological activity of the (R)-enantiomer of this compound is not extensively documented in the literature, the general SAR trend for this class of compounds strongly indicates that the (S)-configuration is critical for its high potency. researchgate.net This difference in activity between enantiomers underscores how stereochemistry is a crucial factor in the pharmacological profile of these compounds. mdpi.com

Influence of Substituent Changes (e.g., fluorination, alkyl chain length) on Receptor Interactions

Minor modifications to the substituents on the this compound scaffold can lead to significant changes in receptor binding and functional activity.

Alkyl Chain Length: The N-1 pentyl "tail" is an important feature for receptor interaction. SAR studies on related aminoalkylindoles have shown that an alkyl chain length of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding is typically achieved with a five-carbon (pentyl) side chain, as is present in this compound. Extending the chain further to a heptyl group can result in a dramatic decrease in binding affinity. nih.gov

Fluorination: The addition of a fluorine atom to the alkyl tail is a common structural modification in many second-generation SCRAs. In the case of this compound, this leads to the analog 5F-AB-PINACA, where the terminal hydrogen on the pentyl chain is replaced by fluorine. This modification generally increases the binding affinity for the CB1 receptor, contributing to higher potency. nih.govfrontiersin.org

Amino Acid Side Chain: As noted previously, the structure of the amino acid side chain has a significant impact. The replacement of the iso-propyl group of the valinamide in this compound with a tert-butyl group (to form ADB-PINACA) results in an analog with increased steric bulk. This change leads to a notable increase in binding affinity and functional potency at the CB1 receptor. consensus.app This highlights a clear steric basis for SAR trends in this region of the molecule. consensus.app

SAR of this compound Metabolites in Relation to Parent Compound Activity

The pharmacological effects of this compound are not solely due to the parent compound but also its active metabolites. Phase I metabolism of this compound primarily involves hydroxylation of the N-pentyl chain, typically at the 4 or 5 position, to form 4-hydroxy-AB-PINACA (4OH-AB-PINACA) and 5-hydroxy-AB-PINACA (5OH-AB-PINACA). frontiersin.orgnih.gov Another major metabolic pathway is the hydrolysis of the terminal amide group to form this compound carboxylic acid. mdpi.com

CompoundCB1 Receptor Affinity (Ki, nM)CB1 Functional Potency (EC50, nM)CB1 Functional Efficacy (% vs. This compound)
This compound~10.63.9100% (72% max inhibition)
4OH-AB-PINACA159141120.8% (87% max inhibition)
5OH-AB-PINACA452Not DeterminedNot Determined

Data from adenylyl cyclase inhibition assays. nih.gov

Forensic Science Applications and Epidemiological Prevalence of Ab Pinaca

Detection and Confirmation in Forensic Samples

The accurate detection and confirmation of AB-PINACA and its metabolites in biological specimens are crucial for forensic investigations and clinical toxicology. Due to the rapid metabolism of the parent compound, analytical methods often target its metabolic byproducts to confirm exposure.

A variety of analytical techniques are employed for the detection of this compound and its metabolites in biological matrices such as urine, blood, and hair. nih.gov Initial screening is often performed using immunoassays, which can provide a rapid qualitative determination of the presence of this compound and related compounds. thermofisher.comark-tdm.com However, these preliminary tests require confirmation by more specific and sensitive methods. thermofisher.comark-tdm.com

The gold standard for confirmation and quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.compreprints.orgunipd.it This technique offers high sensitivity and selectivity, allowing for the identification of both the parent compound and its numerous metabolites. oup.com Gas chromatography-mass spectrometry (GC-MS) is also utilized, often after a liquid-liquid extraction process to isolate the compounds from the biological matrix. probiologists.comacs.org

High-resolution mass spectrometry (HRMS), particularly using quadrupole time-of-flight (QTOF) instrumentation, has become an invaluable tool. nih.govojp.govnih.gov HRMS allows for non-targeted screening and retrospective data analysis, which is particularly useful given the continuous emergence of new synthetic cannabinoids. nih.govojp.gov

Sample preparation is a critical step to reduce matrix effects and enhance sensitivity. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For urine samples, an enzymatic hydrolysis step, often using β-glucuronidase, is typically required to cleave conjugated metabolites before extraction. oup.comnih.gov

Table 1: Analytical Methods for this compound Detection

Analytical Technique Abbreviation Purpose Sample Types Key Features
Immunoassay IA Screening Urine Rapid, qualitative/semi-quantitative results. thermofisher.comark-tdm.com
Gas Chromatography-Mass Spectrometry GC-MS Confirmation & Quantitation Blood, Urine, Seized Materials High selectivity and sensitivity. probiologists.comacs.org
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Confirmation & Quantitation Blood, Urine, Hair, Oral Fluid Preferred confirmatory method; high sensitivity and specificity. thermofisher.comoup.comunipd.it

The detection of this compound is complicated by several factors. Firstly, the parent compound is extensively and rapidly metabolized, meaning it is often present in very low concentrations or completely absent in urine samples, making its metabolites the primary targets for detection. nih.govnih.gov The primary metabolic pathway for this compound is carboxamide hydrolysis, leading to the formation of this compound carboxylic acid. nih.gov Other significant biotransformations include hydroxylation at the pentyl side chain and ketone formation. nih.gov

The sheer structural diversity and the constant emergence of new synthetic cannabinoids pose a continuous challenge for forensic laboratories. ojp.gov Analytical methods must be constantly updated to include new parent compounds and their metabolites. nih.gov The lack of commercially available reference standards for all potential metabolites further complicates the validation of analytical methods. nih.gov

Furthermore, the stability of synthetic cannabinoids in biological specimens can be a concern. For instance, some ester-containing synthetic cannabinoids are unstable in blood when stored under refrigeration, although their butanoic acid metabolites have proven to be more stable biomarkers. ojp.gov Studies have shown that while this compound is relatively stable under various storage conditions, frozen storage is optimal for preserving the integrity of a broader range of synthetic cannabinoids over extended periods. oup.com

Global and Regional Prevalence Trends in Seized Materials and Biological Samples

The prevalence of this compound has fluctuated globally and regionally, largely influenced by legislative changes and the dynamics of the illicit drug market.

The history of synthetic cannabinoid prevalence is characterized by waves of emergence, scheduling, and replacement. ucsf.edu Following the scheduling of earlier generations of synthetic cannabinoids, such as the JWH compounds, new analogs like this compound emerged to circumvent legal controls. ucsf.edu this compound became prominent around 2014. ucsf.eduljmu.ac.uk However, as this compound and its analogs were also placed under legislative control, its prevalence began to decline, being replaced by newer, structurally different compounds. ucsf.edu This pattern of temporal shifts highlights the challenge for law enforcement and public health in keeping pace with the evolving drug landscape. ojp.govcfsre.org For example, in January 2015, this compound was classified as a Schedule I substance in the United States. nih.govucsf.edu

This compound is frequently detected alongside other psychoactive substances in both seized materials and biological samples. ucsf.edu Forensic analysis has revealed its co-occurrence with other synthetic cannabinoids, such as ADB-PINACA, AB-FUBINACA, and 5F-AB-PINACA, in single herbal products or biological specimens. ucsf.eduresearchgate.netnih.gov This co-exposure complicates the interpretation of toxicological findings and the assessment of clinical effects. In some cases, this compound has been found in combination with entirely different classes of new psychoactive substances (NPS), such as the dissociative agent diphenidine. researchgate.net The presence of multiple substances can lead to synergistic or unpredictable toxic effects, posing a greater risk to users.

Table 2: Examples of Substances Co-occurring with this compound

Co-occurring Substance Substance Class Matrix
ADB-PINACA Synthetic Cannabinoid Biological Specimens ucsf.edu
AB-FUBINACA Synthetic Cannabinoid Biological Specimens nih.gov
5F-AB-PINACA Synthetic Cannabinoid Herbal Product researchgate.net
Diphenidine Dissociative Anesthetic Herbal Product researchgate.net

Methodological Approaches for Retrospective Identification in Archived Samples

The rapid evolution of the NPS market means that by the time a new compound is identified and added to routine screening panels, it may have already been circulating for some time. Retrospective analysis of archived data from forensic casework is a powerful strategy to understand the true timeline of a drug's emergence and prevalence. ojp.gov

High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose. ojp.govcfsre.org By acquiring full-spectrum mass data, HRMS allows toxicologists to re-examine previously analyzed samples for new substances that were not targeted at the time of the initial analysis. ojp.govnih.gov This "data mining" approach has been successfully used to retrospectively identify synthetic cannabinoids, including this compound, in archived blood and urine samples. ojp.govdiva-portal.org This capability provides invaluable intelligence on drug trends, helping forensic laboratories to anticipate which new analytes should be included in their testing scopes and providing a more accurate historical record of NPS use. ojp.govcfsre.org

Development of Biomarkars for this compound Exposure

The detection of synthetic cannabinoid receptor agonist (SCRA) use, such as this compound, in clinical and forensic toxicology relies heavily on the identification of its metabolites in biological samples. researchgate.net Due to rapid and extensive metabolism, the parent compound is often present at very low concentrations, particularly in urine, making its metabolites essential biomarkers for confirming consumption. researchgate.net Urine is a frequently used matrix for drug testing because it typically contains higher concentrations of metabolites, offers a longer detection window compared to blood or oral fluid, and its collection is non-invasive. researchgate.net Research has focused on identifying and validating these metabolic biomarkers to ensure accurate detection of this compound intake.

In vitro studies using human liver microsomes (HLMs) and pooled human hepatocytes (HHeps) have been instrumental in predicting the metabolic pathways of this compound. researchgate.netnih.gov These studies simulate human metabolism, allowing researchers to identify potential metabolites that can then be targeted in authentic biological samples. nih.govresearchgate.net This two-pronged approach, combining in vitro experiments with analysis of authentic urine and blood specimens, has proven effective for establishing reliable urinary and blood biomarkers for this compound exposure. nih.govresearchgate.net

The biotransformation of this compound is extensive, involving multiple Phase I and Phase II metabolic reactions. nih.govmdpi.com Studies have identified numerous metabolites, with the primary pathways being carboxamide hydrolysis, hydroxylation, and ketone formation. nih.gov In one comprehensive study using human hepatocytes, 23 distinct metabolites of this compound were identified. nih.gov

Key metabolic reactions include:

Carboxamide Hydrolysis: The dominant biotransformation is the hydrolysis of the terminal carboxamide to form this compound carboxylic acid. nih.govmdpi.com This metabolite is considered a major and crucial marker for identifying this compound consumption. nih.govmdpi.com

Hydroxylation: Hydroxylation occurs at various positions on the this compound molecule, including the pentyl side chain, the indazole core, and the butane (B89635) moiety. nih.govmdpi.com The monohydroxylated metabolites, particularly 4-OH-AB-PINACA and 5-OH-AB-PINACA, are significant Phase I metabolites found in human urine and serum. frontiersin.orgnih.gov

Other Phase I Reactions: Other observed reactions include ketone formation, carboxylation on the pentyl group, and epoxide formation followed by hydrolysis. nih.govmdpi.com

Phase II Conjugation: Glucuronidation of the hydroxylated metabolites is also a part of the metabolic process, though some research indicates that 4-OH-AB-PINACA and 5-OH-AB-PINACA are poorly glucuronidated in vitro compared to metabolites of other synthetic cannabinoids. frontiersin.orgnih.gov

Importantly, research has shown that some of these metabolites are not just inert byproducts. The primary monohydroxy metabolites, 4-OH-AB-PINACA and 5-OH-AB-PINACA, retain high affinity and full agonist activity at CB1 cannabinoid receptors, similar to the parent compound. frontiersin.orgnih.gov

The identification and quantification of these biomarkers in forensic and clinical settings are primarily accomplished using advanced analytical techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred confirmatory method. thermofisher.com High-resolution mass spectrometry (HRMS) techniques, such as ultra-high pressure liquid chromatography quadrupole time of flight mass spectrometry (UHPLC-QTOF-MS), are also employed for their sensitivity and ability to perform non-targeted screening, which allows for retrospective data analysis. frontiersin.orgnih.gov While immunoassays are available for initial screening, confirmatory methods like GC-MS or LC-MS/MS are necessary for a definitive result. thermofisher.comark-tdm.com

The table below summarizes the major identified metabolites of this compound and the analytical methods used for their detection.

Metabolite/BiomarkerMetabolic ReactionBiological MatrixAnalytical Method(s)
This compound carboxylic acidCarboxamide HydrolysisUrine, HepatocytesLC-HRMS, LC-MS/MS
4-OH-AB-PINACAPentyl Chain HydroxylationUrine, Serum, HepatocytesLC-MS/MS, LC-HRMS
5-OH-AB-PINACAPentyl Chain HydroxylationUrine, Serum, HepatocytesLC-MS/MS, LC-HRMS
Carbonyl-AB-PINACAKetone FormationHepatocytesLC-HRMS
This compound pentanoic acidPentyl Chain OxidationUrine, SerumLC-TOF/MS
Hydroxypentyl this compoundPentyl Chain HydroxylationHepatocytesLC-HRMS

This table is generated based on data from multiple research findings. nih.govfrontiersin.orgucsf.edu

Validation of these analytical methods is critical for forensic toxicology. nih.gov Key validation parameters include determining the limit of detection (LOD) and the lower limit of quantification (LLOQ) to ensure the methods are sensitive enough to detect the typically low concentrations of these substances in biological samples. nih.govojp.gov

Analytical TechniqueCommon ApplicationValidation Parameters
Immunoassay (e.g., CEDIA)Preliminary ScreeningCutoff Concentration (e.g., 20 ng/mL or 5 ng/mL)
Gas Chromatography-Mass Spectrometry (GC-MS)ConfirmationPreferred Confirmatory Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification & ConfirmationLLOQ, Linearity, Accuracy, Precision
High-Resolution Mass Spectrometry (e.g., UHPLC-QTOF-MS)Non-targeted Screening & ConfirmationLOD, LLOQ, Mass Error, Retention Time

This table is generated based on data from multiple sources. nih.govthermofisher.comnih.govark-tdm.comojp.gov

Legislative and Regulatory Landscape from a Scientific Perspective

National and International Control Measures for AB-PINACA

First identified in Japan in 2012, this compound quickly spread globally, prompting responses from regulatory bodies worldwide. wikipedia.org By 2013, detections were reported in 19 countries, and by 2014, that number grew to 21. ecddrepository.org This rapid proliferation led to the implementation of various control measures aimed at curbing its distribution and use.

Many countries have placed this compound under strict regulatory control by scheduling it as a controlled substance. In the United States, the Drug Enforcement Administration (DEA) issued a temporary order to place this compound into Schedule I of the Controlled Substances Act (CSA) on January 30, 2015. regulations.govfederalregister.gov This decision was made permanent in October 2017, subjecting the substance to the most stringent regulatory controls due to its high potential for abuse and lack of accepted medical use. federalregister.govnih.gov

Internationally, the World Health Organization (WHO) Expert Committee on Drug Dependence recommended that this compound be placed in Schedule II of the 1971 Convention on Psychotropic Substances, a decision based on evidence of its abuse potential and risk to public health. unodc.orgun.org Other nations have enacted similar controls. wikipedia.org

Interactive Data Table: National Scheduling of this compound

CountryControlled Substance Schedule/StatusEffective Date
United States Schedule IJanuary 30, 2015 (Temporary), October 16, 2017 (Permanent) federalregister.govfederalregister.gov
Germany Anlage IINovember 2014 wikipedia.org
China Controlled SubstanceOctober 2015 wikipedia.orgunodc.org
Singapore Fifth Schedule of the Misuse of Drugs ActMay 2015 wikipedia.org
France Controlled SubstanceMarch 2017 wikipedia.org

To combat the constant influx of new synthetic cannabinoids, some jurisdictions have moved beyond substance-specific bans to implement generic or analogue legislation. This approach controls entire classes of chemicals based on their core structures. In the United States, the Controlled Substances Act allows for the regulation of "positional isomers" of scheduled substances. federalregister.gov This means that compounds with the same molecular formula and core structure as this compound, which differ only in the position of functional groups, are also considered Schedule I substances. federalregister.gov For example, ADB-BUTINACA is controlled as a positional isomer of this compound. federalregister.gov This legislative strategy aims to proactively close loopholes that allow manufacturers to create "legal" alternatives by making minor chemical modifications. genesisreferencelabs.net

The primary challenge in regulating synthetic cannabinoids is the speed at which clandestine chemists alter molecular structures to evade existing laws. genesisreferencelabs.net Manufacturers of these designer drugs regularly develop new structural analogs, creating a continuous cycle where legislation lags behind the emergence of new compounds. frontiersin.org As soon as one substance like this compound is controlled, slightly modified versions appear on the market. genesisreferencelabs.nettransformdrugs.org This constant evolution makes it difficult for regulatory bodies to identify, assess, and schedule new substances in a timely manner. transformdrugs.org The sheer volume and rapid emergence of these variants have made it nearly impossible for international drug control bodies to keep up. transformdrugs.org

Scientific Basis for Classification and Scheduling Decisions

The decision to schedule this compound is grounded in a scientific evaluation of its pharmacological properties and potential for harm. Regulatory agencies like the U.S. DEA conduct an eight-factor analysis before permanently scheduling a substance. federalregister.gov The scientific and medical evaluation for this compound concluded that it has a high potential for abuse, no accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. regulations.gov

Pharmacological studies were central to this determination. Research demonstrated that this compound acts as a potent agonist for both the CB1 and CB2 cannabinoid receptors. wikipedia.org Its binding affinity for these receptors is significantly higher than that of Δ9-THC, the primary psychoactive component of cannabis. nih.gov The U.S. Department of Health and Human Services (HHS) concluded that this compound acts as a full psychoactive cannabinoid agonist and is more potent than Δ9-THC. regulations.gov This high potency is believed to contribute to its significant abuse liability and the severe adverse health effects reported in users. ljmu.ac.uknih.gov The WHO also recognized that this compound has similar abuse potential and ill effects as other synthetic cannabinoids already under international control. un.org

Role of Forensic Intelligence and Scientific Monitoring Systems in Regulatory Responses

Forensic intelligence and scientific monitoring systems are crucial for an effective regulatory response to the dynamic threat of new psychoactive substances (NPS). nih.gov Systems like the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) and the U.S. National Forensic Laboratory Information System (NFLIS) systematically collect and analyze data on NPS detections. ecddrepository.orgfederalregister.gov

The UNODC's EWA began receiving reports of this compound in 2012 and tracked its global spread, providing timely information to member states. ecddrepository.org Similarly, NFLIS collects drug chemistry analysis results from state and local forensic laboratories across the United States. federalregister.gov This data provides a detailed view of the prevalence and distribution of substances like this compound on the illicit market, helping to identify emerging trends and hotspots. federalregister.gov This aggregation and processing of forensic case data provide critical knowledge about criminal activity, which supports proactive and preventive law enforcement and public health strategies. researchgate.net The intelligence gathered from these systems allows regulatory bodies to prioritize substances for risk assessment and potential scheduling, forming a data-driven basis for control measures. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Metabolic Pathways and Novel Metabolites

While major metabolic pathways of AB-PINACA, such as amide hydrolysis and oxidation of the pentyl chain, have been identified, the full metabolic profile is likely more complex. Studies have successfully identified numerous metabolites, with one study identifying 23 distinct metabolites through carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and epoxide formation. researchgate.netnih.gov The primary biotransformation is the hydrolysis of the terminal carboxamide to this compound carboxylic acid. researchgate.net However, the potential for undiscovered pathways and novel metabolites remains. Future research should focus on:

Minor and Trace Metabolite Identification: Advanced analytical techniques could uncover previously undetected minor or trace metabolites that may have significant biological activity or serve as more sensitive biomarkers of exposure.

Phase II Metabolism: While glucuronidation has been observed, a more in-depth characterization of Phase II metabolic pathways is needed to understand the detoxification and elimination processes of this compound and its primary metabolites fully.

Tissue-Specific Metabolism: Investigations into the metabolism of this compound in extrahepatic tissues, such as the brain and lungs, could reveal unique metabolic pathways and active metabolites at the site of action.

Comprehensive Enzyme Kinetic Studies for this compound Biotransformation

The specific enzymes responsible for the biotransformation of this compound and the kinetics of these reactions are not yet fully understood. Carboxylesterase 1 (CES1) has been identified as a key enzyme in the amide hydrolysis of this compound. nih.gov Studies have also investigated the inhibitory effects of this compound on various cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Future research in this area should include:

Detailed Kinetic Profiling: Comprehensive enzyme kinetic studies are needed to determine key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the primary metabolic reactions.

CYP Isoform Contribution: While inhibitory effects on several CYP isoforms have been noted, further research is required to identify the specific CYP enzymes responsible for the oxidative metabolism of this compound and to quantify their relative contributions. nih.govresearchgate.net

Enzyme Induction and Inhibition Potential: A more thorough evaluation of this compound's potential to induce or inhibit key drug-metabolizing enzymes is necessary to predict and understand potential drug-drug interactions.

Enzyme/TransporterInhibition Constant (Ki/IC50)Mode of Inhibition
CYP2C8 16.9 µM (Ki)Mixed
CYP2C9 6.7 µM (Ki)Competitive
CYP2C19 16.1 µM (Ki)Mixed
CYP3A4 17.6 µM (Ki)Time-dependent
OAT3 8.3 µM (Ki)Competitive
OCT1 136 µM (IC50)-

This table summarizes the inhibitory effects of this compound on various drug-metabolizing enzymes and transporters. Data sourced from nih.govresearchgate.net.

Advanced Structural Characterization of this compound Analogues and Impurities

The illicit synthesis of this compound can result in the formation of various analogues and impurities with unknown pharmacological and toxicological profiles. The structural elucidation of these compounds is a significant analytical challenge. Future efforts should be directed towards:

Impurity Profiling: The development of systematic methods for the identification and structural characterization of manufacturing impurities in seized this compound samples is crucial for understanding the full spectrum of compounds to which users may be exposed.

Isomer Differentiation: Robust analytical techniques are needed to differentiate between positional isomers and stereoisomers of this compound and its analogues, as these may exhibit different potencies and metabolic fates.

Application of Advanced Spectroscopic Techniques: The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS), can provide unambiguous structural confirmation of novel analogues and impurities. nih.gov

Development of Novel Analytical Techniques for Enhanced Specificity and Throughput

The rapid emergence of new synthetic cannabinoids necessitates the development of flexible and rapid analytical methods. While immunoassays and mass spectrometry-based methods are currently in use, there is room for improvement. ark-tdm.comresearchgate.net Key areas for development include:

High-Throughput Screening (HTS): The adaptation of HTS platforms for the rapid screening of synthetic cannabinoids in biological samples and seized materials would significantly enhance the capacity of forensic and clinical laboratories. bmglabtech.comchemcopilot.com

Non-targeted HRMS Screening: The broader implementation of non-targeted HRMS screening allows for the detection of both known and unknown synthetic cannabinoids and their metabolites without the need for specific reference standards, enabling retrospective data analysis as new compounds emerge. nih.gov

Novel Immunoassay Development: The creation of more specific and cross-reactive immunoassays for the detection of this compound and its major metabolites could provide a faster and more cost-effective preliminary screening tool. ark-tdm.com

Deeper Understanding of Pharmacological Mechanisms Beyond CB1/CB2 (e.g., Off-Target Receptor Interactions, Transporter Modulation)

The pharmacological effects of this compound are primarily attributed to its potent agonism at the cannabinoid receptors CB1 and CB2. nih.govmdpi.com However, the full spectrum of its pharmacological activity may involve interactions with other biological targets. Future research should investigate:

Off-Target Receptor Profiling: A comprehensive screening of this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets is needed to identify potential off-target interactions that may contribute to its unique pharmacological and toxicological profile. A study on other synthetic cannabinoids revealed antagonist activity at several GPCRs, suggesting this is a worthwhile avenue of research for this compound. frontiersin.orgnih.govresearchgate.net

Transporter Interactions: Further investigation into the interaction of this compound and its metabolites with various drug transporters is warranted. This compound has been shown to inhibit the organic anion transporter 3 (OAT3) and, to a lesser extent, the organic cation transporter 1 (OCT1). nih.gov A deeper understanding of these interactions is important for predicting potential drug-drug interactions and understanding the distribution and elimination of the compound.

In Silico Modeling for Predicting Pharmacological and Metabolic Profiles of Emerging this compound Analogs

Computational modeling presents a powerful tool for predicting the properties of newly emerging synthetic cannabinoids. In silico approaches can guide analytical and pharmacological investigations. Areas for future development include:

Metabolism Prediction: While in silico tools like MetaSite have been used to predict the metabolism of this compound, the accuracy of these predictions can be improved, particularly for novel biotransformations like oxidative defluorination. researchgate.netfrontiersin.org Continued development and refinement of these models are essential.

Quantitative Structure-Activity Relationship (QSAR) Models: The development of robust QSAR models can help predict the cannabinoid receptor 1 (CB1R) binding affinity and potential psychoactive effects of new this compound analogs based on their chemical structure. researchgate.netoup.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro metabolic and pharmacological data into PK/PD models can help to simulate the in vivo effects of this compound and its analogs, providing insights into their potency and duration of action.

Cross-Comparative Pharmacological and Metabolic Studies with Structurally Related SCBs

To better understand the structure-activity and structure-metabolism relationships of synthetic cannabinoids, comparative studies are essential. Future research should focus on:

Analog Series Comparisons: Systematic comparisons of the metabolism and pharmacology of this compound with its fluorinated analogs (e.g., 5F-AB-PINACA) and other structurally related compounds (e.g., AB-FUBINACA, JWH-018) can reveal the influence of specific structural modifications on their biological properties. nih.govfrontiersin.org

Comparative Toxicological Studies: In vitro and in vivo toxicological studies comparing this compound with other synthetic cannabinoids are needed to understand the structural features that contribute to the severe adverse effects observed with some of these compounds.

Long-Term Trends and Epidemiological Forecasting of this compound Prevalence

The emergence and prevalence of this compound are deeply embedded within the dynamic and rapidly evolving landscape of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs). Epidemiological data specific to this compound is limited and often aggregated with data for other SCRAs, making a precise long-term trend analysis challenging. However, available forensic and law enforcement data provide a snapshot of its rise and fall.

This compound was first identified in synthetic cannabis products in Japan in 2012. wikipedia.org Following its initial appearance, its presence was increasingly reported in Europe and the United States. In the US, detections of this compound saw a significant increase in 2014, becoming one of the most commonly reported SCRAs alongside AB-FUBINACA during that period. ljmu.ac.uk This trend was short-lived, as legislative action played a crucial role in its decline. In November 2014, Germany classified it as a controlled substance, followed by a temporary scheduling in the United States which led to its placement as a Schedule I drug in January 2015. ljmu.ac.ukucsf.edu China and other countries followed with similar controls in the subsequent years. wikipedia.org

This legislative pressure is a primary driver for the "cat-and-mouse" cycle observed in the illicit SCRA market. As one compound is banned, clandestine labs quickly pivot to producing new, unscheduled analogues. Consequently, the prevalence of this compound dropped significantly after 2015, as it was replaced by newer generations of SCRAs. ljmu.ac.uk Data from the UNODC's Early Warning Advisory on New Psychoactive Substances showed reports of this compound from 21 countries in 2014, which decreased to 7 countries by 2016. ljmu.ac.uk This rapid replacement cycle makes long-term prevalence forecasting for any single SCRA, including this compound, exceptionally difficult using traditional epidemiological models.

Forecasting the prevalence of specific NPS like this compound is a significant challenge due to the market's rapid evolution. However, new approaches are being developed to anticipate future trends in the broader NPS market. These models often focus on predicting the emergence of new substances rather than the fluctuating prevalence of existing ones.

A proposed five-step forecast method for predicting the "success" of a new psychoactive substance considers the following factors:

Availability of a potential user base: The existing market for cannabis and other SCRAs provided a ready user base for this compound.

Costs (legal and otherwise) relative to existing analogues: As a "legal high" before being scheduled, it offered a perceived legal advantage over illicit drugs.

Subjective experience: The potent psychoactive effects likely contributed to its initial popularity.

Dependence potential: The dependence potential of SCRAs can drive continued use.

Ease of acquisition: It was often sold online and in head shops, making it easily accessible. nih.gov

YearKey Events and Trends for this compound
2009 Originally developed by Pfizer as an analgesic medication. wikipedia.org
2012 First identified in synthetic cannabis products in Japan. wikipedia.orgljmu.ac.uk
2013 Detections begin to appear in the United States and Europe. ljmu.ac.uk
2014 Significant increase in prevalence in the US; becomes one of the most commonly reported SCRAs. ljmu.ac.uk Germany controls the substance in November. wikipedia.org
2015 Placed on Schedule I of the Controlled Substances Act in the US in January. ljmu.ac.ukucsf.edu China and Singapore also implement controls. wikipedia.org Prevalence begins to decline as new SCRAs emerge. ljmu.ac.uk
2016 Detections reported by only 7 countries to the UNODC, down from 21 in 2014. ljmu.ac.uk
2017 Controlled in France as of March. wikipedia.org

Methodological Refinements for Comprehensive Forensic Profiling in Complex Matrices

The forensic profiling of this compound and its metabolites in complex biological matrices presents numerous analytical challenges. These include the high potency of the compound, leading to low concentrations in biological specimens, and its rapid and extensive metabolism, which means the parent compound may be undetectable shortly after use. ucsf.edu Consequently, significant methodological refinements have been developed to ensure its accurate and reliable identification.

A primary challenge in detecting this compound is its rapid transformation within the body into various metabolites. Therefore, forensic methods must target not only the parent compound but also its major metabolic products to confirm consumption. ucsf.edunih.gov Urine analysis has shown the presence of monohydroxy metabolites (4OH- and 5OH-AB-PINACA) as primary phase I metabolites. nih.gov The identification of these metabolites is crucial as they can serve as biomarkers of exposure, extending the detection window significantly compared to the parent drug alone. nih.gov

The complex nature of biological matrices such as blood, urine, and hair necessitates robust sample preparation techniques to remove interferences and concentrate the target analytes. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to clean up samples before analysis.

The analysis of this compound and its metabolites predominantly relies on advanced analytical techniques that offer high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of synthetic cannabinoids. ucsf.edu It provides excellent selectivity and sensitivity, allowing for the detection of trace amounts of this compound and its metabolites in complex matrices.

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) are increasingly used. ucsf.edu HRMS allows for non-targeted screening, which is particularly valuable in the ever-changing landscape of NPS. It enables the retrospective analysis of data for newly identified compounds without needing to re-run the physical sample. ucsf.edu

The continuous emergence of new SCRAs necessitates a proactive approach in forensic toxicology. This includes the development of comprehensive spectral libraries containing data for a wide range of parent compounds and their metabolites. Non-targeted data acquisition, coupled with data mining, allows forensic laboratories to identify both expected and unexpected substances in a sample. This approach helps in monitoring the rise and fall of specific SCRAs like this compound and identifying their replacements in real-time.

Analytical TechniqueMatrixTarget AnalytesKey Advantages
LC-MS/MS Blood, Urine, HairParent compound and metabolitesHigh sensitivity and specificity; quantitative capabilities.
LC-QTOF/MS (HRMS) Blood, SerumParent compound and metabolitesNon-targeted screening; retrospective data analysis; identification of novel compounds. ucsf.edu

Q & A

What validated analytical methods are recommended for detecting AB-PINACA in biological samples, and how do researchers address matrix interference?

Answer: The standard method for this compound detection involves liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) , as outlined in forensic protocols . To mitigate matrix interference in biological samples (e.g., blood, urine), researchers should:

  • Use solid-phase extraction (SPE) for sample purification.
  • Employ isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy.
  • Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement effects.
    Advanced studies may incorporate high-resolution mass spectrometry (HRMS) to differentiate this compound from structurally similar synthetic cannabinoids.

How should researchers design in vivo studies to investigate this compound’s metabolic pathways while controlling for interspecies variability?

Answer:

  • Basic Design: Use rodent models with controlled dosing (e.g., intraperitoneal injection) and collect plasma/hepatic tissues at timed intervals. Analyze metabolites via LC-MS/MS and compare with human liver microsome assays .
  • Advanced Considerations:
    • Address interspecies differences by cross-validating results with humanized liver mouse models .
    • Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict metabolite accumulation.
    • Include knockout animal models to identify cytochrome P450 isoforms responsible for specific metabolic pathways.

What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?

Answer: Discrepancies in CB1/CB2 receptor affinity data often arise from methodological variability. Researchers should:

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human CB1) and radioligands (e.g., [³H]CP55,940).
  • Control for allosteric modulation : Perform Schild regression analysis to distinguish competitive vs. non-competitive binding .
  • Apply meta-analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., temperature, buffer pH) .

How can researchers optimize synthetic routes for this compound analogs to minimize byproducts in structure-activity relationship (SAR) studies?

Answer:

  • Basic Synthesis : Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via thin-layer chromatography (TLC) .
  • Advanced Optimization :
    • Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst concentration, and temperature.
    • Characterize byproducts using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to refine reaction pathways.
    • Implement green chemistry principles (e.g., solvent-free reactions) for scalable, reproducible synthesis .

What ethical and methodological challenges arise when studying this compound’s behavioral effects in human populations?

Answer:

  • Ethical Considerations :
    • Ensure informed consent explicitly addresses risks of disclosing illicit drug use (e.g., legal repercussions) .
    • Use de-identified data storage to protect participant confidentiality .
  • Methodological Rigor :
    • Employ double-blind, placebo-controlled designs to reduce bias.
    • Integrate ecological momentary assessment (EMA) to capture real-time behavioral data and minimize recall bias .

How should researchers critically evaluate the ecological validity of this compound toxicity studies using zebrafish models?

Answer:

  • Basic Evaluation : Compare LC₅₀ values from zebrafish embryos with mammalian toxicity data. Assess concordance in neurobehavioral endpoints (e.g., locomotor suppression) .
  • Advanced Mitigation of Limitations :
    • Use transgenic zebrafish expressing human cannabinoid receptors to improve translational relevance.
    • Conduct multi-omics profiling (transcriptomics, metabolomics) to identify conserved toxicity pathways across species .

What computational approaches are most effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • Basic Methods : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, plasma protein binding, and volume of distribution.
  • Advanced Workflows :
    • Use molecular dynamics simulations to study interactions with CB1 receptor isoforms.
    • Validate predictions with in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling .

How can systematic reviews address heterogeneity in this compound case report data?

Answer:

  • Data Synthesis : Follow PRISMA guidelines and use PICOT framework to define inclusion criteria (e.g., Population: human; Intervention: this compound exposure) .
  • Statistical Handling :
    • Perform subgroup analysis by route of administration (e.g., inhalation vs. oral).
    • Apply meta-regression to adjust for covariates like co-ingestion of other substances .

What quality control measures are essential for reproducible electrophysiological studies of this compound’s effects on neuronal networks?

Answer:

  • Standardization : Calibrate patch-clamp equipment daily using control agonists (e.g., WIN55,212-2).
  • Advanced Controls :
    • Include tetrodotoxin (TTX) in bath solutions to isolate presynaptic effects.
    • Use optogenetic stimulation to validate cannabinoid-mediated synaptic plasticity .

How should researchers design longitudinal studies to assess this compound’s long-term neurocognitive impacts?

Answer:

  • Basic Design : Recruit cohorts with documented this compound exposure history and administer Cambridge Neuropsychological Test Automated Battery (CANTAB) at baseline and follow-ups .
  • Advanced Mitigation of Attrition Bias :
    • Implement incentive structures (e.g., staggered compensation) to retain participants.
    • Use latent growth curve modeling to account for missing data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.